Home > Products > Screening Compounds P9774 > 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine - 1428139-55-2

2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Catalog Number: EVT-1758744
CAS Number: 1428139-55-2
Molecular Formula: C10H4Cl2N2S2
Molecular Weight: 287.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a potent nonpeptide endothelin receptor antagonist. It exhibits high binding affinities for both human ETA and ETB receptor subtypes with IC50 values of 7.6 nM and 100 nM, respectively []. It effectively antagonizes endothelin-induced vasoconstriction, demonstrating potential as a therapeutic agent for cardiovascular diseases.

2,4-Diamino-5-methyl-6-(aryl/aralkyl)thieno[2,3-d]pyrimidines

Compound Description: This series of compounds, particularly those with 3,4,5-trimethoxy or 2,5-dimethoxy substitutions in the aryl/aralkyl moiety, were synthesized as potential dihydrofolate reductase (DHFR) inhibitors []. DHFR is an essential enzyme for folate metabolism and is a target for various antimicrobial and anticancer agents. These compounds exhibited moderate inhibitory activity against DHFR from Pneumocystis carinii, Toxoplasma gondii, and mammalian sources [].

4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Compound Description: This compound exhibits significant antihyperlipidemic activity, comparable to the drug ezetimibe []. It effectively reduces cholesterol levels in vivo and demonstrates favorable interactions with the target protein NPC1L1, a key regulator of cholesterol absorption, according to docking studies [].

Overview

2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chlorine and a thienyl group. This compound is recognized as an active intermediate in the synthesis of new antitumor medications, highlighting its significance in medicinal chemistry and drug development.

Source and Classification

The compound is classified under the thienopyrimidine family of compounds. It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is C10H4Cl2N2S2C_{10}H_{4}Cl_{2}N_{2}S_{2}, with a molecular weight of approximately 287.2 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine can be accomplished through several methods:

  1. Heating Thiophene-2-Carboxamides: This method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones.
  2. Cyclization Reactions: Another approach includes the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

These methods highlight the versatility in the synthetic routes available for producing this compound.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine include:

  1. Cyclization: The cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate.
  2. Substitution Reactions: The chlorine atoms on the compound can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
  3. Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to various derivatives that may exhibit different biological properties .

These reactions are crucial for modifying the compound's structure to enhance its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action for 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine primarily involves its ability to interact with specific enzymes and proteins within cells. Notably:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways such as inducible nitric oxide synthase and cyclooxygenase. This inhibition can lead to reduced inflammation and potential therapeutic effects against inflammatory diseases.
  • Inducing Apoptosis: In cancer cells, this compound may induce apoptosis by activating caspases and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins .

These mechanisms underline its potential as a therapeutic agent in oncology and inflammatory conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine include:

  • Molecular Weight: Approximately 287.20 g/mol
  • Melting Point: Not specified in the available literature but generally relevant for solid compounds.

Chemical properties include:

These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.

Applications

Scientific Uses

The applications of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine span several fields:

  1. Medicinal Chemistry: It serves as an intermediate in synthesizing novel antitumor agents.
  2. Biological Research: Its ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways involved in inflammation and cancer.
  3. Material Science: The compound may also be explored for developing new materials with specific electronic properties due to its unique structure .
Introduction to Thieno[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine represents a privileged scaffold in drug discovery due to its bioisosteric relationship with purine bases found in DNA and RNA, particularly adenine. This bicyclic heterocycle consists of a fused thiophene-pyrimidine system, conferring planar geometry ideal for intercalation into biological targets and π-π stacking interactions within enzyme binding pockets [1] [7]. The electron-rich thiophene ring enhances aromatic character while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors, enabling interactions with key residues in therapeutic targets [3]. This scaffold exhibits remarkable structural versatility, allowing substitutions at C-2, C-4, C-5, C-6, and N-3 positions, which medicinal chemists exploit to fine-tune pharmacokinetic and pharmacodynamic properties [5]. Its capacity to occupy multiple hydrophobic regions in target proteins makes it invaluable for designing kinase inhibitors, where the scaffold often acts as a hinge-binding motif [5] [9].

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine with Bioisosteric Scaffolds

ScaffoldAromatic SystemH-Bond AcceptorsKey Pharmacological Role
Thieno[2,3-d]pyrimidineBicyclic fusedN1, N3Kinase inhibition, GnRH antagonism
QuinazolineBicyclic fusedN1, N3EGFR inhibition (e.g., Erlotinib)
PurineBicyclic fusedN1, N3, N7Nucleic acid components, kinase targets
Thieno[3,2-d]pyrimidineRegioisomerN1, N3Alternative binding orientation

Historical Evolution of Thienopyrimidine-Based Drug Discovery

The medicinal exploration of thienopyrimidines began in the 1960s, accelerating significantly after the 1990s with advances in heterocyclic synthesis and target-driven drug design. Landmark developments include:

  • 2000s: Discovery of Sufugolix (TAK-013), a thieno[2,3-d]pyrimidine-based gonadotropin-releasing hormone receptor (GnRHR) antagonist developed by Takeda Pharmaceuticals. It reached Phase II trials for endometriosis and prostate cancer with sub-nanomolar antagonism (IC₅₀ = 0.06 nM) [3].
  • 2010s: FDA approval of Olmutinib (Olita™), a third-generation EGFR inhibitor featuring the thieno[2,3-d]pyrimidine core for T790M-mutant non-small cell lung cancer (NSCLC) [3] [5]. This period also saw the development of GDC-0941, a phosphatidylinositol 3-kinase (PI3K) inhibitor incorporating thienopyrimidine, which demonstrated potent in vivo antitumor activity [3].
  • 2020s: Emergence of relugolix-derived antagonists with improved oral bioavailability (44.7%) and membrane permeability (Papp = 0.98 × 10⁻⁶ cm/s), addressing limitations of earlier GnRH antagonists [4]. Concurrently, dual EGFR/STAT3 inhibitors like compound 5k (IC₅₀ = 41 nM against EGFR) were developed to overcome resistance in breast cancer models [5].

Table 2: Evolution of Key Thieno[2,3-d]pyrimidine Clinical Candidates

TimeframeCompoundTherapeutic TargetDevelopment StatusKey Advancement
2000sSufugolix (TAK-013)GnRH receptorPhase IISub-nM antagonism
2010sOlmutinibEGFR T790M mutantFDA approved (2016)Activity against resistant NSCLC
2010sGDC-0941PI3K/mTORPreclinicalNanomolar kinase inhibition
2020sRelugolix analogsGnRH receptorPreclinicalHigh oral bioavailability (44.7%)
2020sDual EGFR/STAT3 inhibitorsEGFR/STAT3ResearchOvercoming kinase inhibitor resistance

Role of Halogenation and Heteroaryl Substitution in Bioactivity Optimization

Halogenation strategies, particularly at C-2 and C-4 positions, profoundly enhance the scaffold's drug-like properties. Chlorine atoms serve as:

  • Electron-withdrawing groups that increase electrophilicity for nucleophilic displacement reactions with amines or thiols.
  • Steric directors that influence binding orientation in hydrophobic enzyme pockets [2] [8].
  • Leaving groups for constructing diverse analogs via facile nucleophilic aromatic substitution (SNAr) [5]. For example, 2,4-dichlorothieno[2,3-d]pyrimidine (PubChem CID: 12217324) serves as a versatile synthon for generating libraries of anticancer and antimicrobial agents [2].

Heteroaryl substitution at C-5, exemplified by 5-(2-thienyl) groups, introduces extended π-conjugation that enhances target engagement through:

  • Hydrophobic filling of region I in kinase binding sites (e.g., EGFR's hydrophobic back pocket) [5].
  • π-π stacking with phenylalanine residues (e.g., Phe723 in EGFR) via the electron-rich thiophene ring [5] [8].
  • Conformational restriction that preorganizes the molecule for optimal binding, as demonstrated in dual EGFR/STAT3 inhibitors where 5-(naphthyl) or 5-(thienyl) groups increased potency 3-fold versus monosubstituted analogs [5].

The strategic incorporation of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine exploits both principles: the chlorines enable synthetic diversification, while the 2-thienyl group at C-5 enhances planar hydrophobicity for improved target affinity. In breast cancer models (MDA-MB-231), analogs with this substitution pattern induced G₂/M cell cycle arrest and apoptosis at sub-micromolar concentrations (IC₅₀ = 0.16–0.24 μM) [6] [10].

Table 3: Impact of Substitution Patterns on Thieno[2,3-d]pyrimidine Bioactivity

Substitution PatternTargetBiological OutcomeStructure-Activity Relationship Insight
2,4-Dichloro-6-(pyridin-4-yl)KinasesImproved solubility & target engagementPyridyl enhances water solubility
2-Ethyl-4-amino-6-carboxylateMCF-7/MDA-MB-231IC₅₀ = 0.045–0.24 μMAlkyl chain optimizes logP
5-(2-Thienyl)-2,4-dichloroEGFR/STAT3Dual inhibition (IC₅₀ < 50 nM)Thienyl extends π-system for stacking
5-(Naphthyl)-2,4-diaminoVEGFR-2Antiangiogenic effectsFused rings occupy deep hydrophobic pocket

Properties

CAS Number

1428139-55-2

Product Name

2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

IUPAC Name

2,4-dichloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine

Molecular Formula

C10H4Cl2N2S2

Molecular Weight

287.2 g/mol

InChI

InChI=1S/C10H4Cl2N2S2/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H

InChI Key

CULKNUZFOKJBKR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.